(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid typically involves the use of amino acids as starting materials. One common method is the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by S_N2 alkylation with a primary alkyl halide . This method is advantageous due to its straightforward approach and high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the three-component coupling involving aryl/alkyl thiols, carbon disulfide (CS2), and amines in the presence of a base like potassium carbonate (K2CO3) can be employed. This method is environmentally friendly and does not require extensive prefunctionalization of reactants .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce thiols .
Scientific Research Applications
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of antimicrobial and anticancer properties.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic processes. Its sulfanyl group allows it to form covalent bonds with target proteins, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
S-allyl-L-cysteine: Similar in structure but lacks the prop-2-en-1-yl group.
L-homocysteine: Similar backbone but without the sulfanyl group.
S-methyl-L-cysteine: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H13NO2S |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
(2S)-2-amino-4-prop-2-enylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO2S/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 |
InChI Key |
BRQOSQLOXWNXRT-LURJTMIESA-N |
Isomeric SMILES |
C=CCSCC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CCSCCC(C(=O)O)N |
Origin of Product |
United States |
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